molecular formula C20H18ClNO4 B2889798 (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 899391-81-2

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2889798
CAS No.: 899391-81-2
M. Wt: 371.82
InChI Key: TWXJANVUWUANHD-WQRHYEAKSA-N
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Description

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core, a chlorobenzylidene group, a hydroxy group, and a morpholinomethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group can be introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.

    Morpholinomethylation: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to a chlorobenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or other nucleophilic reagents.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of chlorobenzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity, while its interaction with microbial enzymes can lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Lacks the morpholinomethyl group, resulting in different chemical and biological properties.

    (Z)-2-(3-chlorobenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one:

    (Z)-2-(benzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one: Lacks the chlorine atom, leading to different chemical behavior and biological activity.

Uniqueness

The uniqueness of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. The presence of the chlorobenzylidene, hydroxy, and morpholinomethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXJANVUWUANHD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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